3-Methylstyrene

Beschreibung

Overview of 3-Methylstyrene as a Research Subject

This compound, also known as 3-vinyltoluene, is an aromatic hydrocarbon that has garnered significant interest within the academic research community. nih.gov As a derivative of styrene (B11656), it serves as a fundamental building block for a variety of polymers. aip.orgtandfonline.com The substitution of a methyl group at the meta position on the phenyl ring relative to the vinyl group introduces conformational isomerism, making it a compelling subject for spectroscopic and theoretical investigations. aip.orgaip.org

Conformational Isomerism and Stereochemistry of this compound

The presence of the methyl group on the phenyl ring of this compound leads to the existence of two distinct rotational isomers, or conformers, identified as cis and trans. aip.orgresearchgate.net This isomerism arises from the relative orientation of the vinyl and methyl groups.

In the cis conformer, the vinyl group is oriented towards the methyl group, while in the trans conformer, it is positioned away from it. aip.orgresearchgate.net Spectroscopic studies have revealed that these two conformers are very close in energy. Fourier transform microwave (FTMW) spectroscopy under supersonic jet-cooled conditions determined the energy difference to be a mere 2.1 cm⁻¹, with the cis conformer being slightly lower in energy. aip.orgresearchgate.netnih.gov Earlier single vibronic level fluorescence (SVLF) spectroscopic studies by Hollas and Taday reported a similarly small energy difference of 8.9 cm⁻¹ (approximately 0.11 kJ mol⁻¹), also favoring the cis form. aip.org In the liquid phase, temperature-dependent Raman and FTIR spectral intensity measurements indicated a cis-trans conformational energy difference of 0.8 ± 0.2 kJ mol⁻¹. aip.org

Table 1: Conformational Energy Differences in this compound

| Experimental Technique | Phase | Energy Difference (cis-trans) | More Stable Conformer |

|---|---|---|---|

| Fourier Transform Microwave Spectroscopy | Gas (Jet-Cooled) | 2.1 cm⁻¹ aip.orgresearchgate.netnih.gov | cis |

| Single Vibronic Level Fluorescence Spectroscopy | Gas (Jet-Cooled) | 8.9 cm⁻¹ aip.org | cis |

| Raman and FTIR Spectroscopy | Liquid | 0.8 ± 0.2 kJ mol⁻¹ aip.org | cis |

The small energy difference between the cis and trans conformers of this compound is attributed to the minimal steric hindrance between the methyl and vinyl groups due to their separation on the phenyl ring. aip.orgaip.org This is in contrast to other substituted styrenes where bulkier substituents or different substitution patterns can lead to larger energy differences between conformers. aip.orgdtic.mil The potential energy of a conformer is influenced by factors including steric interactions, which is the crowding of substituents, and torsional strain, which is the resistance to bond rotation. libretexts.org In this compound, these effects are relatively minor, resulting in the observed near-equal stability of the two conformers. aip.orgaip.org

A significant area of investigation for styrene and its derivatives is the planarity of the molecule, specifically whether the vinyl group lies in the same plane as the aromatic ring. aip.orgcolostate.edu For this compound, both the cis and trans conformers are considered to have a planar heavy-atom framework. aip.orgresearchgate.net This planarity allows for maximum π-conjugation between the vinyl group and the phenyl ring, which contributes to the molecule's stability. dtic.milsciforum.net Studies using various spectroscopic methods have consistently supported a planar or nearly planar geometry for both conformers in the ground state. aip.orgcolostate.eduresearchgate.net The planarity of the molecular geometry of both cis- and trans-3-methylstyrene continues to be a topic of interest in the broader discussion of the planarity of styrene derivatives. aip.orgresearchgate.netnih.gov

Historical Context of this compound Studies

The study of this compound's conformational landscape has a history rooted in various spectroscopic techniques that have evolved in precision over time.

Early investigations into the conformational properties of this compound utilized techniques like jet-cooled fluorescence and multiphoton ionization spectroscopy. aip.orgaip.org These studies were instrumental in first reporting the existence of the stable cis and trans conformers. aip.org One-color time-of-flight mass spectroscopy (TOFMS) was also employed to identify the two distinct origins corresponding to the syn (cis) and anti (trans) ground-state conformations. colostate.edu J. M. Hollas and T. Ridley conducted single vibronic level fluorescence (SVLF) spectroscopic studies that provided one of the initial quantitative measurements of the small energy difference between the two conformers. aip.org These foundational studies paved the way for more recent, higher-resolution techniques like Fourier transform microwave spectroscopy, which have provided even more precise data on the structure and energetics of this compound conformers. aip.orgresearchgate.netresearchgate.net

Evolution of Computational Approaches in Conformational Analysis

The conformational landscape of this compound, a molecule featuring an unsymmetrical phenyl ring due to substitutions at the meta position, has been a subject of significant academic inquiry. aip.org The rotation of the vinyl group relative to the methyl-substituted phenyl ring gives rise to distinct conformational isomers. Early investigations using jet-cooled fluorescence and multiphoton ionization spectroscopy first established the existence of two stable conformers: a cis form, where the vinyl group is oriented towards the methyl group, and a trans form, where it is positioned away. aip.org

The evolution of computational chemistry has been pivotal in refining the understanding of these conformers. Computational approaches have progressed from providing qualitative support for experimental findings to offering highly accurate quantitative predictions of molecular structures, energies, and rotational barriers. This advancement has been crucial for interpreting complex experimental data, such as high-resolution rotational spectra.

A landmark in the study of this compound's conformations came from the combination of Fourier transform microwave (FTMW) spectroscopy with modern quantum chemical calculations. aip.org This synergistic approach has allowed for a detailed characterization of the cis and trans conformers in the vibrational ground state.

Conformational Isomers and Energy Landscape

Computational studies, specifically using Density Functional Theory (DFT) at the B3LYP-D3BJ/Def2TZVP level of theory, have been instrumental in calculating the equilibrium structures and relative energies of the this compound conformers. aip.orgresearchgate.net These calculations revealed that the two conformers are nearly isoenergetic, with the cis conformer being slightly lower in energy. aip.orgresearchgate.net The calculated energy difference is remarkably small, highlighting the sensitivity required of both computational and experimental methods for accurate determination. aip.orgresearchgate.net

Temperature-dependent Raman and Fourier-transform infrared (FTIR) spectral intensity studies have also been employed to experimentally measure the conformational energy difference, providing results that are in general agreement with high-level computational predictions. aip.org

| Method | Energy Difference (cis-trans) | Lower Energy Conformer | Reference |

|---|---|---|---|

| B3LYP-D3BJ/Def2TZVP | 2.1 cm⁻¹ | cis | aip.org |

| Raman/FTIR Spectroscopy | 0.8 ± 0.2 kJ mol⁻¹ | Not specified | aip.org |

Computational Analysis of Rotational Barriers

A significant area where computational methods have evolved is in the analysis of internal rotation, particularly the low-barrier internal rotation of the methyl group in this compound. aip.org This rotation leads to a phenomenon known as quantum tunneling, which causes splitting in the rotational spectral lines. aip.orgnih.gov Analyzing this splitting provides a direct measure of the barrier height hindering the methyl group's rotation.

The evolution of specialized computational programs has been critical for analyzing these complex spectra. Initially, programs like XIAM were used to predict and fit the rotational transitions. aip.org More advanced codes, such as BELGI-Cs, have since been developed, offering a more flexible Hamiltonian that can model the system with greater accuracy, especially in cases of low potential barriers. aip.orgaip.org

| Conformer | Computational Analysis Code | V₃ Barrier (cm⁻¹) | Reference |

|---|---|---|---|

| cis-3-Methylstyrene | BELGI-Cs | 30.6688(87) | aip.orgresearchgate.net |

| trans-3-Methylstyrene | BELGI-Cs | 11.0388(88) | aip.orgresearchgate.net |

The successful application of these sophisticated computational models, validated by high-resolution spectroscopic experiments, represents the current frontier in the conformational analysis of flexible molecules like this compound. aip.org The close agreement between the experimental parameters and their density functional theory counterparts underscores the predictive power of modern computational chemistry. aip.orgresearchgate.net

Structure

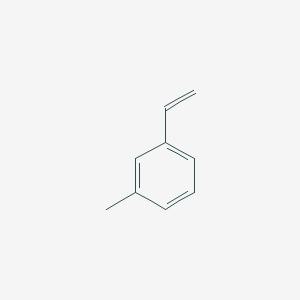

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-ethenyl-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10/c1-3-9-6-4-5-8(2)7-9/h3-7H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZHGRUMIRATHIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25037-62-1 | |

| Record name | Poly(m-methylstyrene) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25037-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9051454 | |

| Record name | 3-Methylstyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [ICSC], LIGHT YELLOW LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | 3-Vinyltoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11564 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-VINYL TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0734 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

170 °C, 164 °C | |

| Record name | 3-Vinyltoluene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8450 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-VINYL TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0734 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

51 °C c.c. | |

| Record name | 3-VINYL TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0734 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 89.0 mg/L at 25 °C, Insoluble in water, Soluble in ethanol, ether, benzene, Solubility in water, mg/l at 25 °C: 89 (practically insoluble) | |

| Record name | 3-Vinyltoluene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8450 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-VINYL TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0734 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.9076 g/cu cm at 25 °C, 0.91 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 | |

| Record name | 3-Vinyltoluene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8450 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-VINYL TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0734 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 4.1 | |

| Record name | 3-VINYL TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0734 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1.70 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.23 | |

| Record name | 3-Vinyltoluene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8450 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-VINYL TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0734 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Contains the following stabilizer(s): 3,5-Di-tert-butylpyrocatechol (0.1 %) | |

| Record name | 3-Vinyltoluene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8450 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid | |

CAS No. |

100-80-1, 39294-88-7 | |

| Record name | 3-Methylstyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Vinyltoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethenyl-3-methylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039294887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-ethenyl-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methylstyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylstyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.627 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-VINYLTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FFK4I9430G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Vinyltoluene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8450 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-VINYL TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0734 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-86.3 °C, -86 °C | |

| Record name | 3-Vinyltoluene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8450 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-VINYL TOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0734 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Advanced Spectroscopic Characterization and Computational Studies of 3 Methylstyrene

High-Resolution Microwave Spectroscopy Applications

The ground-state rotational spectrum of 3-Methylstyrene has been extensively investigated, revealing the presence of two distinct conformers: cis and trans. aip.orgnih.gov In the cis conformer, the vinyl group is oriented towards the methyl group, while in the trans conformer, it is positioned away. aip.org These conformers are nearly equal in energy, with calculations indicating that the cis form is more stable by a mere 2.1 cm⁻¹. aip.orgnih.gov

To probe the rotational spectrum of this compound, researchers employed Fourier Transform Microwave (FTMW) spectroscopy. aip.orgaip.orgresearchgate.net This technique, coupled with supersonic jet-cooled conditions, allows for the precise measurement of rotational transitions in the gas phase. aip.orgnih.govresearchgate.net The cooling of the molecules to very low rotational and vibrational temperatures simplifies the otherwise complex spectrum, enabling the unambiguous assignment of transitions belonging to the different conformers. aip.org The initial ground-state rotational spectrum of this compound was measured using this method, leading to the assignment of transitions for both the cis and trans conformers. aip.orgnih.govresearchgate.net A portion of the FTMW spectrum, showing the pure rotational transitions for both conformers, highlights the resolution achieved. researchgate.net

The high-resolution FTMW experiments enabled the detailed measurement of rotational transitions for both the A- and E-torsional states of the cis and trans conformers of this compound. aip.orgresearchgate.net The A-torsional species behaves like a typical distorted asymmetric rotor. aip.org A magnified view of the 6₀₆–5₀₅ transition of the trans-3-Methylstyrene A-species even displays Doppler splitting, a testament to the high resolution of the experimental setup. aip.orgresearchgate.net The spectroscopic data were instrumental in confirming the existence of stable cis and trans conformations at ambient conditions. aip.org

A significant feature of the this compound spectrum is the presence of large tunneling splitting. aip.orgnih.gov This splitting arises from the low-barrier internal rotation, or torsion, of the methyl group. aip.orgnih.govresearchgate.net This quantum tunneling effect causes the rotational transitions to split into A and E torsional states. aip.org The observed A-E splittings were substantial, reaching up to 2 GHz for cis-3-Methylstyrene and 1.2 GHz for trans-3-Methylstyrene, with the b-type lines showing more prominent splitting. aip.org The analysis of this tunneling splitting was carried out using specialized programs such as XIAM and BELGI-Cs, which can model the effects of internal rotation on the rotational spectrum. aip.orgnih.govresearchgate.net

The analysis of the tunneling splittings allowed for the precise determination of the three-fold barrier (V3) to methyl torsion for both conformers. aip.orgnih.gov The V3 barrier represents the energy required for the methyl group to rotate by 120 degrees. For the cis conformer, the V3 barrier was determined to be 30.6688(87) cm⁻¹, while for the trans conformer, it was significantly lower at 11.0388(88) cm⁻¹. aip.orgnih.govresearchgate.net This difference highlights how the orientation of the vinyl group relative to the methyl group influences the rotational barrier.

| Conformer | V3 Barrier (cm⁻¹) |

| cis-3-Methylstyrene | 30.6688(87) |

| trans-3-Methylstyrene | 11.0388(88) |

Table 1: Experimentally determined three-fold barrier (V3) for methyl torsion in the cis and trans conformers of this compound.

Integration of Computational Quantum Chemistry

Computational quantum chemistry simulations have been indispensable in complementing and interpreting the experimental spectroscopic data for this compound. aip.org

Comparison of Computational Approaches with Experimental Results

The equilibrium rotational constants of this compound have been estimated using geometry optimizations and frequency calculations at the B3LYP-D3BJ/Def2TZVP and MP2/6-311++G(d,p) levels of theory. aip.org These computational simulations were performed to understand the ground vibrational state molecular parameters of the two stable conformers of this compound: cis and trans. aip.org

In the cis conformer, the vinyl group is oriented towards the methyl group, while in the trans conformer, it is positioned away. aip.org A comparison of the results from these two computational methods with experimental data reveals key differences in their ability to model the molecule's structure. The B3LYP-D3BJ/Def2TZVP method showed results consistent with experimental values, indicating a planar heavy-atom equilibrium geometry. aip.orgaip.org In contrast, the MP2/6-311++G(d,p) calculations produced higher values for the second moment (Pcc), suggesting a non-planar structure where the vinyl group is twisted out of the plane. aip.org This discrepancy is likely due to an overestimation of steric repulsion by the MP2 method in both the cis and trans conformers. aip.orgresearchgate.net

The calculated energy difference between the two conformers is very small. Single vibronic level fluorescence (SVLF) studies show the cis conformer to be lower in energy by only 8.9 cm⁻¹ (approximately 0.11 kJ/mol). aip.org Fourier transform microwave spectroscopy under jet-cooled conditions calculated an even smaller energy difference of just 2.1 cm⁻¹, again with the cis conformer being more stable. aip.orgresearchgate.net

Below is a table comparing the experimental and computed rotational constants for the cis and trans conformers of this compound.

| Parameter | Conformer | Experimental (MHz) | B3LYP-D3BJ/Def2TZVP (MHz) | MP2/6-311++G(d,p) (MHz) |

| A | cis | 2919.2616(21) | 2927.9 | 2914.8 |

| trans | 3583.1891(22) | 3594.1 | 3581.1 | |

| B | cis | 1147.0160(11) | 1148.2 | 1142.3 |

| trans | 948.74930(89) | 950.4 | 944.5 | |

| C | cis | 828.6206(10) | 830.0 | 825.8 |

| trans | 753.85873(86) | 755.3 | 750.3 |

Data sourced from The Journal of Chemical Physics. aip.org

Evaluation of Heavy-Atom Planarity through Second-Moment (Pcc) Analysis

The planarity of the heavy-atom framework in this compound conformers was investigated using second-moment analysis, specifically the Pcc value. aip.org Pcc quantifies the out-of-plane mass distribution. researchgate.net For a perfectly planar molecule, Pcc would be zero. researchgate.net However, zero-point vibrations mean that even for planar molecules, a small positive Pcc value is expected, typically arising from the out-of-plane hydrogen atoms. researchgate.net

For the cis and trans conformers of this compound, the experimental Pcc values were compared with those derived from computational models. The results from the B3LYP-D3BJ/Def2TZVP calculations were in good agreement with the experimental Pcc values, supporting a planar heavy-atom structure for both conformers. aip.orgaip.org Conversely, the MP2 calculations yielded higher Pcc values, which incorrectly suggested a non-planar geometry due to an overestimation of steric hindrance. aip.orgresearchgate.net This analysis confirms that, like other less sterically hindered styrene (B11656) derivatives, this compound maintains a planar arrangement of its heavy atoms. researchgate.netresearchgate.net

The table below summarizes the experimental and calculated Pcc values.

| Conformer | Experimental Pcc (amu Ų) | B3LYP-D3BJ/Def2TZVP Pcc (amu Ų) | MP2/6-311++G(d,p) Pcc (amu Ų) |

| cis-3MS | 3.237 | 3.239 | 4.103 |

| trans-3MS | 3.238 | 3.239 | 4.180 |

Data sourced from The Journal of Chemical Physics. aip.org

Other Spectroscopic Techniques for Structural Elucidation

Jet-Cooled Fluorescence Spectroscopy

Jet-cooled fluorescence spectroscopy has been instrumental in studying the conformational landscape of this compound. aip.org These studies, including single vibronic level fluorescence (SVLF), have confirmed the existence of two stable ground-state conformers, referred to as syn (or cis) and anti (or trans). researchgate.netcolostate.edu The technique allows for the cooling of molecules in a supersonic jet, which simplifies the complex spectra and enables the resolution of distinct transitions for each conformer. colostate.edu

The fluorescence excitation spectrum of this compound shows two distinct origin bands, corresponding to the S₁ ← S₀ electronic transitions of the cis and trans rotamers. colostate.eduresearchgate.net Analysis of the dispersed fluorescence spectra reveals overlapping progressions from methyl and vinyl torsional vibrations in the ground state (S₀) and primarily methyl torsion in the first excited singlet state (S₁). researchgate.net A one-dimensional methyl rotor analysis of the S₁ state provided the rotational parameters for both conformers, showing different potential barriers to methyl rotation due to varying steric hindrance. researchgate.netcolostate.edu

| Conformer | B (cm⁻¹) | V₃ (cm⁻¹) | V₆ (cm⁻¹) |

| anti (trans) | 5.20 | 80.0 | -15.0 |

| syn (cis) | 5.95 | 185.0 | -27.5 |

Data sourced from J. Phys. Chem. colostate.edu

Multiphoton Ionization Spectroscopic Studies

Multiphoton ionization (MPI) spectroscopy, often combined with supersonic jet cooling, has also been employed to investigate this compound. aip.orgresearchgate.net This technique provides complementary information to fluorescence spectroscopy and is particularly useful for studying low-frequency torsional vibrations. researchgate.net Similar to fluorescence methods, MPI studies have identified two distinct origins in the spectrum, confirming the presence of the syn (cis) and anti (trans) conformers in the jet-cooled expansion. researchgate.netcolostate.edu

Resonance-enhanced multiphoton ionization (REMPI) is a powerful tool for conformational analysis. acs.org The ability to obtain mass-resolved excitation spectra allows for the unambiguous assignment of spectral features to specific conformers of this compound. colostate.edu

Temperature-Dependent Raman and FTIR Spectral Intensities in Liquid State

In the liquid phase, the conformational equilibrium of this compound has been examined using temperature-dependent Raman and Fourier-transform infrared (FTIR) spectroscopy. aip.org By analyzing the changes in the intensities of specific spectral bands as a function of temperature, it is possible to determine the enthalpy difference between the conformers. aip.orgrsc.org

Studies by Meurisse et al. utilized this method to show that the cis-trans conformational energy difference in liquid this compound is 0.8 ± 0.2 kJ/mol. aip.org This value is consistent with findings from gas-phase studies, which also indicate a very small energy difference between the two stable rotamers. aip.org The analysis of temperature-dependent vibrational spectra provides crucial thermodynamic data that complements the structural information obtained from gas-phase spectroscopic techniques. researchgate.net

Polymerization and Copolymerization Research Involving 3 Methylstyrene

Mechanisms and Kinetics of Polymerization

The study of polymerization involving 3-methylstyrene (3-MS) encompasses various mechanisms, with significant research dedicated to understanding the kinetics and the influence of different reaction conditions on the resulting polymer structure and properties.

Radical copolymerization of this compound has been investigated with several comonomers, including methacrylic acid (MAA) and methyl methacrylate (B99206) (MMA). tandfonline.comtandfonline.com These studies often focus on determining the reactivity ratios of the monomers, which indicate the relative tendency of a growing polymer chain to add a monomer of the same type or the other comonomer. In the copolymerization of 3-MS with MAA and MMA, the calculated reactivity ratios were found to be less than unity. tandfonline.comtandfonline.com This suggests a tendency towards the formation of alternating copolymers rather than block or random copolymers. tandfonline.comtandfonline.com The alternating tendency is influenced by the polar effects of the comonomers. tandfonline.com Copolymers of this compound with methacrylic acid and methyl methacrylate have applications in the production of paints and varnishes. tandfonline.com

The choice of solvent plays a crucial role in the radical copolymerization of this compound, significantly impacting the reactivity ratios of the comonomers. tandfonline.comtandfonline.com Studies conducted in solvents with varying polarities and hydrogen-bonding capabilities, such as toluene, acetone, and isopropyl alcohol, have demonstrated this effect. tandfonline.comtandfonline.com For many copolymerization systems, it was initially believed that reactivity ratios were insensitive to the solvent used; however, extensive experimental data have shown that this is not always the case, particularly when at least one polar monomer is involved. cmu.edu The solvent can influence the π-electron polarization and, consequently, the reactivity of the comonomers. tandfonline.com This established solvent effect can contribute to the alternating tendency observed in the copolymerization of 3-MS with monomers like methacrylic acid. tandfonline.comtandfonline.com

The following table displays the reactivity ratios for the copolymerization of this compound (M1) and Methacrylic Acid (M2) in various solvents.

Hydrogen bond formation between a comonomer and a solvent can significantly alter comonomer reactivity during copolymerization with this compound. tandfonline.comtandfonline.com This interaction is a key factor explaining the observed alternating tendency in these reactions. tandfonline.comtandfonline.com For instance, in the copolymerization of 3-MS with methacrylic acid (MAA) and methyl methacrylate (MMA), solvents like isopropyl alcohol can form hydrogen bonds with the carbonyl groups of MAA and MMA. tandfonline.com This complex formation affects the electron polarization of the comonomers, thereby influencing their reactivity. tandfonline.com The choice of solvent, with its specific proton donor and acceptor capabilities, allows for a systematic study of these influences on the reactivities of 3-MS, MAA, and MMA. tandfonline.com

Maghnite-Na+, a sodium-exchanged montmorillonite (B579905) clay from Algeria, has been effectively used as a catalyst for the cationic polymerization of various vinyl monomers, including styrenic monomers. bcrec.idsemanticscholar.orgacad.ro This solid catalyst is considered environmentally friendly and can be easily separated from the polymer product. acad.rokemdikbud.go.id The polymerization is induced by the cations present in the interlayer space of the clay sheets, which act as counter-anions. acad.ro The catalytic activity of Maghnite-Na+ has been demonstrated in the polymerization of α-methylstyrene, a structurally related monomer to this compound, suggesting its potential applicability for this compound as well. bcrec.idsemanticscholar.org The amount of the Maghnite-Na+ catalyst has been shown to be a critical factor, with the polymerization rate increasing as the amount of catalyst increases. semanticscholar.orgacad.ro

Kinetic studies of the cationic polymerization of styrenic monomers, such as α-methylstyrene, catalyzed by agents like Maghnite-Na+ or other Lewis acids, have revealed important aspects of the reaction mechanism. bcrec.idbcrec.idtandfonline.com Research on the cationic polymerization of α-methylstyrene initiated by Maghnite-Na+ indicates that the rate of polymerization is first order with respect to the monomer concentration. bcrec.idbcrec.id Similarly, studies using the n-BuOTiCl3 initiator system for α-methylstyrene polymerization also showed that the polymerization rate was first order with respect to both the catalyst and the monomer. tandfonline.comtandfonline.com The proposed mechanism for Maghnite-Na+ catalysis involves the initiation by cations from the clay, followed by propagation and termination steps consistent with conventional cationic polymerization. semanticscholar.org

The table below shows the effect of the amount of Maghnite-Na+ catalyst on the yield of poly(α-methylstyrene) in bulk polymerization at 0°C.

Proposed Cationic Polymerization Mechanisms

Detailed research specifically outlining the cationic polymerization mechanism for this compound (also known as m-methylstyrene) is not extensively documented in publicly available literature. However, the mechanisms for its isomers, para-methylstyrene (p-methylstyrene) and α-methylstyrene, are well-studied and provide a strong basis for understanding the likely behavior of the meta-substituted variant.

Cationic polymerization is typically initiated by electrophilic species, such as Lewis acids or protonic acids, which attack the electron-rich vinyl group of the monomer. For methylstyrene isomers, the general mechanism involves several key steps:

Initiation: An initiator system, such as a Lewis acid (e.g., B(C₆F₅)₃, SnCl₄, TiCl₄) combined with a proton source (co-initiator) like water or an alcohol (e.g., CumOH), generates a carbocation. rsc.orgnih.govnih.gov This carbocation then adds to the monomer's double bond, forming a new, monomeric carbocation. For instance, in the aqueous cationic polymerization of p-methylstyrene, the B(C₆F₅)₃·Et₂O complex can react with water to form the active center H⁺ ⁻HOB(C₆F₅)₃·Et₂O, which then initiates polymerization. rsc.org

Propagation: The newly formed carbocationic center of the polymer chain attacks another monomer molecule in a repetitive addition process, leading to chain growth. The stability of the propagating carbocation is crucial. The methyl group on the aromatic ring of methylstyrene isomers is electron-donating, which helps to stabilize the positive charge on the benzylic carbon, making these monomers reactive in cationic polymerization.

Chain Transfer and Termination: The polymerization process can be concluded by chain transfer reactions, where the active center is transferred to another species like a monomer, solvent, or counter-ion, terminating one chain while potentially starting another. Termination can also occur through the collapse of the propagating ion pair. In the polymerization of p-methylstyrene, for example, β-proton elimination from the growing carbocation is a significant side reaction that can terminate the chain and produce a terminal double bond. nih.gov

Studies on p-methylstyrene in ionic liquids have shown that the high polarity of the medium can favor the polarization of the initiator and monomer, leading to more controlled polymerization with narrower molecular weight distributions. nih.govnih.gov Similarly, research on α-methylstyrene using solid acid catalysts like Maghnite-Na (a montmorillonite clay) proposes a mechanism involving both Brønsted and Lewis acidic sites on the clay's surface to initiate the polymerization. orientjchem.orgresearchgate.net It is plausible that this compound would follow similar mechanistic pathways, influenced by factors such as the choice of initiator, solvent polarity, and temperature.

Copolymer Systems and Properties

Copolymerization with Methacrylic Acid and Methyl Methacrylate

The radical copolymerization of this compound (3MS) with methacrylic acid (MA) and methyl methacrylate (MMA) has been investigated in various solvents to understand the influence of the reaction medium on copolymer composition and monomer reactivity. tandfonline.com Research conducted in toluene, acetone, and isopropyl alcohol revealed that the resulting copolymers have a pronounced alternating tendency, which is attributed to the polar effects arising from hydrogen bond formation between the comonomers and the solvent. tandfonline.com

Key findings from this research include:

The reactivity ratios for these copolymerization systems were found to be less than unity, confirming an inclination towards alternation. tandfonline.com

A significant solvent effect was observed, stemming from the formation of H-complexes that influence the π-electron polarization and reactivity of the comonomers. researchgate.net

In toluene, the dimerization of methacrylic acid through hydrogen bonding and the subsequent participation of this dimer in the propagation step were shown to have a considerable impact on the copolymerization process with both this compound and methyl methacrylate. tandfonline.com

The resulting copolymers of this compound with methacrylic acid and methyl methacrylate have applications in the formulation of paints and varnishes.

Reactivity Ratios in Copolymerization Systems

Reactivity ratios (r₁ and r₂) are critical parameters in copolymerization that describe the relative reactivity of a propagating chain ending in one monomer unit towards adding the same monomer (homopropagation) versus the other monomer (crosspropagation).

In the radical copolymerization of this compound (3MS, M₁) with methacrylic acid (MA, M₂) and methyl methacrylate (MMA, M₂), the reactivity ratios were determined to be less than one, indicating a tendency for the monomers to alternate along the polymer chain. tandfonline.com The product of the reactivity ratios (r₁r₂) being close to zero suggests a strong alternating behavior. stanford.edu

For comparison, the reactivity ratios for the anionic copolymerization of α-methylstyrene (α-MeS, M₂) and 1,3-butadiene (B125203) (Bd, M₁) were determined at 10°C with a cesium-based catalyst. The reactivity ratio for butadiene (r₁) was found to be approximately 1.50, while the value for α-methylstyrene (r₂) was close to zero (reported as 0.40 by the integrated method and -0.1 by the differential method). primescholars.comprimescholars.com This indicates that the butadiene-terminated radical prefers to add another butadiene monomer, while the α-methylstyrene-terminated radical strongly prefers to add a butadiene monomer over another α-methylstyrene monomer, which is consistent with the low ceiling temperature and steric hindrance of α-methylstyrene. primescholars.com

Reactivity Ratios (r) for Methylstyrene Copolymer Systems

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | Polymerization System | Source |

|---|---|---|---|---|---|

| This compound | Methacrylic Acid | 0.28 (avg) | 0.33 (avg) | Radical; various solvents | researchgate.net |

| 1,3-Butadiene | α-Methylstyrene | ~1.50 | ~0 | Anionic; Cs-based catalyst | primescholars.comprimescholars.com |

Synthesis of Block Copolymers (e.g., Poly(α-methylstyrene-b-isobutylene))

The synthesis of block copolymers containing methylstyrene units is a key area of research for creating thermoplastic elastomers. The specific block copolymer, poly(α-methylstyrene-b-isobutylene-b-α-methylstyrene) (PαMeSt-PIB-PαMeSt), is a high-performance thermoplastic elastomer with a soft, rubbery polyisobutylene (B167198) (PIB) midblock and hard, glassy poly(α-methylstyrene) (PαMeSt) end-blocks. researchgate.net

These triblock copolymers are typically synthesized via living sequential cationic polymerization. researchgate.net A common procedure involves:

Synthesis of the first block: The polymerization of α-methylstyrene (αMeSt) is initiated using an initiator system like the adduct of the αMeSt dimer and HCl in the presence of a Lewis acid co-initiator such as boron trichloride (B1173362) (BCl₃) and a proton trap like 2,6-di-tert-butylpyridine (B51100) (DTBP). The reaction is carried out in a mixed solvent system (e.g., methylcyclohexane/methyl chloride) at low temperatures (e.g., -80°C) to ensure living characteristics. researchgate.net

Crossover and synthesis of the second block: After the PαMeSt block reaches the desired length, isobutylene (B52900) (IB) monomer is added. A second, stronger Lewis acid co-initiator, typically titanium tetrachloride (TiCl₄), is required to efficiently polymerize the less reactive isobutylene. researchgate.net

Coupling to form the triblock: The PαMeSt-PIB-PαMeSt triblock can be formed by coupling living PαMeSt-PIB diblock copolymers. researchgate.net

A significant challenge in this synthesis is achieving high crossover efficiency from the PαMeSt block to the PIB block. Intermolecular alkylation, leading to indanyl ring formation, can occur after the addition of TiCl₄, reducing the efficiency to around 57%. researchgate.net Modifications to the living PαMeSt chain end, for instance by adding a small amount of a more reactive monomer like p-chloro-α-methylstyrene, have been explored to improve this crossover. frontiersin.org

Sequence-Controlled Copolymers (e.g., α-Methylstyrene/Styrene)

Controlling the precise sequence of monomers in a copolymer chain allows for the creation of materials with highly tailored properties. For the α-methylstyrene (MSt) and styrene (B11656) (St) system, achieving strong alternation is challenging due to their similar chemical structures. datapdf.comacs.org However, recent research has demonstrated the synthesis of sequence-controlled poly(α-methylstyrene-alt-styrene) copolymers. datapdf.comresearchgate.netacs.org

One successful method takes advantage of the low ceiling temperature of MSt (~61-62°C). researchgate.netacs.org The synthesis is performed via anionic polymerization using a single-unit addition approach:

The reaction is initiated with n-butyllithium (n-BuLi) in a solvent like cyclohexane (B81311) at a temperature just below the MSt ceiling temperature. acs.org This leads to the activation of a single MSt unit per initiator chain. acs.org

A solution containing an equimolar mixture of St and MSt is then added slowly to the reaction. acs.org At this specific temperature, the depolymerization of MSt competes with polymerization, which helps to enforce an alternating sequence as the more reactive styryl anion is formed. researchgate.net

This process of adding single monomer units can be repeated iteratively to grow the polymer chain unit-by-unit. datapdf.com

The alternating character of these copolymers is confirmed using advanced analytical techniques. Carbon-13 NMR (¹³C NMR) and 2D NMR methods can distinguish between different monomer triads (e.g., -St-MSt-St- vs. -MSt-MSt-St-). datapdf.comacs.org Additionally, high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS²) can analyze the fragmentation patterns of the polymer chains, providing further evidence of a highly alternating structure. datapdf.comresearchgate.net

Characterization of Copolymer Sequence Distribution (e.g., NMR techniques)

The distribution of monomer units within a copolymer chain, known as sequence distribution, is a critical factor influencing the polymer's properties. For copolymers involving this compound, nuclear magnetic resonance (NMR) spectroscopy is a primary tool for this characterization.

Research into the radical copolymerization of this compound (3MS) with comonomers like methacrylic acid (MA) and methyl methacrylate (MMA) has shown that the resulting copolymerization reactivity ratios are typically less than unity. tandfonline.comtandfonline.com This indicates a pronounced tendency for the monomers to alternate along the polymer chain. tandfonline.comtandfonline.com The solvent used during polymerization can significantly influence this behavior due to H-bond formation, which affects comonomer reactivity. tandfonline.comtandfonline.com

While detailed sequence distribution analysis for this compound is less common in literature than for its isomers like α-methylstyrene, the analytical methods are transferable. acs.orgacs.org Carbon-13 NMR (¹³C NMR) is particularly powerful for assessing polymer microstructures. acs.orgismar.org Specific regions of the NMR spectrum, such as those corresponding to aromatic quaternary carbons, are sensitive to the sequence of monomer units. acs.orgresearchgate.net For instance, in studies of similar styrene-based copolymers, distinct chemical shifts in the ¹³C NMR spectrum are observed for different monomer triads (e.g., St/MSt/St vs. MSt/MSt/MSt). acs.org

Advanced 2D NMR techniques, like Heteronuclear Multiple Bond Correlation (HMBC) and its selective variants (SHMBC), can further elucidate these structures by correlating proton and carbon signals, providing a deeper understanding of the copolymer's structural properties. acs.orgacs.orgresearchgate.net By integrating the signals in these specific spectral regions, the probabilities of different diad and triad (B1167595) sequences can be quantified, offering a statistical description of the copolymer's sequence distribution. acs.orgacs.org

| Comonomer System | Solvent | r (3MS) | r (Comonomer) | Interpretation |

|---|---|---|---|---|

| 3MS-Methacrylic Acid | Toluene | 0.28 | 0.33 | Tendency toward alternation |

| 3MS-Methyl Methacrylate | Toluene | 0.49 | 0.40 | Tendency toward alternation |

| 3MS-Methacrylic Acid | Acetone | 0.28 | 0.33 | Tendency toward alternation |

| 3MS-Methyl Methacrylate | Acetone | 0.49 | 0.40 | Tendency toward alternation |

Preparation and Characterization of Poly(methylstyrene) Latexes

Poly(methylstyrene) latexes, which are stable dispersions of polymer particles in an aqueous medium, are valuable materials for a range of applications. researchgate.net Their synthesis and subsequent modification are areas of active research, particularly methods that avoid traditional emulsifiers and allow for surface functionalization.

Emulsifier-free emulsion polymerization is a preferred method for producing polymer latexes with a "clean" surface, which is advantageous for subsequent functionalization and for applications in fields like diagnostics and sensors. researchgate.net In this process, highly monodispersed, cationic poly(methylstyrene) latexes can be prepared using a water-soluble initiator. researchgate.netacs.org

A common initiator for this polymerization is 2,2′-azobis(2-amidinopropane) dihydrochloride (B599025) (V-50). researchgate.netacs.org The polymerization of 3(4)-methylstyrene with V-50 yields cationic latex particles. researchgate.netacs.org Following polymerization, the latex is typically purified, often by dialysis, to remove unreacted monomer, initiator residues, and other electrolytes. plu.mx This technique allows for the synthesis of latex particles with controlled sizes; for example, one study reported a mean particle diameter of 753 nm with a polydispersity of 1.15. acs.org The mechanism involves homogeneous nucleation, where oligomeric radicals precipitate from the aqueous phase to form the initial particles. acs.org

| Parameter | Condition/Value | Reference |

|---|---|---|

| Monomer | 3(4)-methylstyrene | researchgate.net, acs.org |

| Initiator | 2,2′-azobis(2-amidinopropane) dihydrochloride (V-50) | researchgate.net, acs.org |

| System Type | Emulsifier-free, aqueous | acs.org |

| Resulting Particle Type | Cationic poly(methylstyrene) latexes | researchgate.net |

| Mean Particle Diameter | 753 nm | acs.org |

| Polydispersity Index | 1.15 | acs.org |

| Purification Method | Dialysis | plu.mx |

The "clean" surfaces of latex particles produced via emulsifier-free polymerization are ideal for chemical modification. A key functionalization strategy is surface oxidation, which introduces reactive chemical groups onto the particles. researchgate.netacs.org

A versatile method for this is the catalytic oxidation of poly(methylstyrene) latexes using a system comprising copper(II) chloride (CuCl₂) and tert-butyl hydroperoxide in the presence of air. researchgate.netacs.org This process, typically conducted at temperatures around 60-70°C, effectively introduces aldehyde and carboxylic acid groups onto the surface of the latex particles. researchgate.netplu.mx The ability to control the surface concentration of these functional groups is a significant advantage of this method. acs.org Research has demonstrated that the degree of oxidation can be tailored by manipulating reaction parameters such as oxidant concentration, reaction time, and temperature. acs.org For instance, the surface concentration of aldehyde groups can be controlled in a range from 2.7 × 10⁻⁵ to 1.67 × 10⁻⁴ mol/g. acs.org While a higher oxidant concentration increases the rate of oxidation, the catalyst concentration has been found to have a minimal effect. plu.mx It is important to note, however, that dispersions of highly oxidized particles may become unstable. acs.orgplu.mx

| Parameter | Details | Effect |

|---|---|---|

| Catalyst System | Copper(II) chloride (CuCl₂) / tert-butyl hydroperoxide / air | Introduces aldehyde and carboxylic acid groups |

| Temperature | Typically 60-70°C | Affects the rate and degree of oxidation |

| Reaction Time | Variable (e.g., up to 24 hours) | Increased time leads to a higher degree of oxidation |

| Oxidant Concentration | Variable | Higher concentration enhances the rate of oxidation |

| Resulting Functionality | Aldehyde concentration from 2.7 × 10⁻⁵ to 1.67 × 10⁻⁴ mol/g | Controlled by reaction conditions |

Reactivity and Synthetic Transformations of 3 Methylstyrene

Dimerization and Cycloaddition Reactions

Dimerization and cycloaddition reactions of 3-methylstyrene are pivotal in synthesizing more complex molecular architectures, including cyclobutane (B1203170) and naphthalene (B1677914) derivatives. These transformations can be initiated through various catalytic methods, with single electron transfer (SET) catalysis being a prominent approach.

Homo- and Hetero-dimerization under Single Electron Transfer (SET) Catalysis

Single electron transfer (SET) from a neutral substrate's π-bond or lone-pair can generate radical cations, which are key reactive intermediates for forming carbon-carbon and carbon-heteroatom bonds. rsc.org This process can be facilitated by transition metals, organic photoredox catalysts, or organic oxidants like aminium radical cationic salts. rsc.orgnih.gov

In the context of this compound and other arylalkenes, SET catalysis enables dimerization and cycloaddition reactions. For instance, the photodimerization of arylalkenes to produce naphthalene derivatives can be achieved using an organic photosensitizer under visible light. lnu.edu.cn This reaction proceeds via a radical cation [4+2] annulation, where two alkene molecules undergo oxidative dimerization and intramolecular cycloaddition. lnu.edu.cn

The choice of catalyst and reaction conditions plays a crucial role in directing the outcome of these reactions. For example, the dimerization of terminal alkynes can be controlled to produce either head-to-head or head-to-tail products by using different amine additives with a yttrium-based catalyst. wiley-vch.de While this example involves alkynes, the principle of controlling regioselectivity through additives is a relevant concept in dimerization reactions.

Regio- and Stereochemical Outcomes in Dimerization

The dimerization of unsymmetrical alkenes like this compound presents challenges in controlling regio- and stereochemistry, potentially leading to a mixture of head-to-head versus head-to-tail isomers and cis versus trans configurations. rsc.org

In the photodimerization of styrenes to form naphthalenone derivatives, the reaction of this compound was found to yield an inseparable mixture of regioisomers. lnu.edu.cn This highlights the difficulty in controlling the regiochemical outcome in certain dimerization reactions of substituted styrenes.

Computational studies on the heterodimerization of trans-anethole and trans-β-methylstyrene, promoted by a one-electron oxidant, have shown that the all-trans stereochemical outcome is favored. rsc.org This is attributed to a kinetic preference for anti-addition, which is reinforced by the reversibility of the reaction at ambient temperatures, leading to the thermodynamically more stable product. rsc.org Conversely, the reaction between a trans-alkene and a cis-alkene tends to favor syn-addition. rsc.org These findings provide insight into the factors governing the stereochemical outcomes of such dimerizations. The stereoselectivity of carbolithiation reactions involving β-methylstyrene has also been shown to be dependent on the stereochemistry of the starting olefin. nih.gov

Computational Studies of Cyclobutanation Mechanisms (e.g., DFT)

Density Functional Theory (DFT) has been employed to investigate the mechanisms of cyclobutanation reactions involving styrene (B11656) derivatives. rsc.orgresearchgate.net These computational studies have been instrumental in elucidating the stepwise nature of radical cation-catalyzed [2+2] cycloadditions.

For the intermolecular heterodimerization of anethole (B165797) and β-methylstyrene, DFT calculations revealed that the reaction proceeds through a stepwise mechanism involving the formation of a radical cationic intermediate. rsc.org The calculations also explained the solvent effects, indicating that hexafluoroisopropanol (HFIP) is a better solvent than acetonitrile (B52724) due to its ability to stabilize both the reduced form of the initiator and the radical cationic intermediates along the reaction pathway. rsc.orgresearchgate.net

Furthermore, computational studies on the homodimerization of 4-methoxystyrene (B147599) showed that the formation of the cis-adduct is kinetically favored, while the trans-adduct is the thermodynamically more stable product. rsc.org DFT calculations have also been used to understand the selectivity in catalytic asymmetric oxa-Diels–Alder reactions of acroleins with α-methylstyrene, explaining why different catalysts lead to either cyclobutane or dihydropyran products. nih.gov

Reactions with Other Reagents and Catalysts

Beyond dimerization and cycloaddition, this compound engages in a range of other synthetically useful reactions, including deuterium-hydrogen exchange and carbohydroxylation.

Investigation of D-H Exchange in Radicals

The study of deuterium-hydrogen (D-H) exchange in radicals provides insights into reaction mechanisms and has implications for fields like astrochemistry. researchgate.net Research on the reactions of D-atoms with the propargyl radical (C₃H₃) and its photoproducts has shown efficient D-atom enrichment in the products through a process of D-addition followed by H-elimination at low temperatures. researchgate.net This type of investigation, while not directly on this compound, is analogous to the types of radical reactions and isotopic exchange studies that can be applied to understand the behavior of radicals derived from this compound. The rotational spectrum of this compound has been measured, identifying two conformers, cis and trans, with the cis conformer being slightly lower in energy. researchgate.netresearchgate.net This fundamental data is crucial for any detailed spectroscopic investigation of its radical reactions.

Enzyme-Catalyzed Asymmetric Carbohydroxylation

The enzyme-catalyzed asymmetric carbohydroxylation of alkenes represents a powerful strategy for the synthesis of structurally complex, enantioenriched tertiary alcohols from simple starting materials. nih.govnih.gov This transformation has been a subject of significant research, with a focus on employing enzymes to control the stereochemical outcome of the reaction. Flavin-dependent 'ene'-reductases (EREDs) have emerged as particularly effective biocatalysts for this purpose, often in conjunction with photoenzymatic strategies. nih.govnih.govrsc.org

Research in this area has demonstrated that EREDs can catalyze the asymmetric carbohydroxylation of a variety of substituted styrenes. acs.org The reaction mechanism often involves the enzyme-mediated generation of a radical intermediate, followed by a stereocontrolled carbon-carbon bond formation and subsequent hydroxylation. nih.gov

Detailed studies on the substrate scope of these enzymatic reactions have shown that the position of substituents on the styrene ring can influence both the reactivity and the enantioselectivity of the carbohydroxylation. In the context of this compound, research on related meta-substituted styrenes indicates that this substitution pattern is generally well-tolerated by the enzymes. acs.org For instance, in the context of asymmetric synthesis of thioethers using EREDs, meta-substitution on the styrene moiety resulted in high enantiomeric excess (ee). acs.org

In a study on the photoenzymatic carbohydroxylation of alkenes catalyzed by an engineered morphinone (B1233378) reductase (MorB), a variety of substituted styrenes were investigated. nih.gov While specific data for this compound was not provided in the primary text of the available research, the general findings for other meta-substituted styrenes suggest that the enzyme can accommodate this substitution pattern. nih.govacs.org

Further research into the capabilities of cytochrome P450 enzymes has also touched upon the reactivity of this compound. In one study, this compound was found to be a less reactive substrate compared to its 4-substituted counterparts in P450-catalyzed reactions, though specific yields and enantioselectivities for a carbohydroxylation reaction were not detailed.

While a specific data table for the enzyme-catalyzed asymmetric carbohydroxylation of this compound is not available in the reviewed literature, the collective findings on meta-substituted styrenes provide a strong indication of the feasibility and potential stereochemical outcomes of such a reaction. The general trend suggests that high enantioselectivities can be achieved for meta-substituted substrates using engineered EREDs. acs.org

Below is a table compiling representative data for the enzyme-catalyzed asymmetric reactions of substituted styrenes, which can serve as a reference for the potential outcomes with this compound.

| Enzyme | Substrate | Product | Yield (%) | ee (%) |

| GluER T36A | m-chlorostyrene | Chiral Thioether | 60 | 98 (R) |

| PETNR | m-chlorostyrene | Chiral Thioether | 45 | 96 (S) |

| MorB-B3 | α-methylstyrene | Tertiary Alcohol | 96 | 90 |

Table 1: Representative data for enzyme-catalyzed asymmetric reactions of substituted styrenes. nih.govacs.org

Environmental Fate and Transport of 3 Methylstyrene

Mobility in Environmental Compartments

The movement of 3-Methylstyrene between different environmental media, such as soil, water, and air, is a critical aspect of its environmental fate. Its mobility is largely influenced by its soil adsorption characteristics and its volatility.

The mobility of this compound in soil is determined by its soil organic carbon-water (B12546825) partition coefficient (Koc). An estimated Koc value of 720 suggests that this compound is expected to have low mobility in soil. nih.govechemi.comguidechem.com This is supported by a classification scheme where a higher Koc value indicates stronger adsorption to soil and organic matter, reducing its potential to move through the soil column. chemsafetypro.comecetoc.org

However, another assessment based on a methyl styrene (B11656) mixture calculated a Koc value of 370, which suggests a medium degree of soil mobility. epa.gov This would indicate a moderate potential for this compound to leach through the soil and potentially reach groundwater. epa.gov

Soil Mobility Parameters for this compound

| Parameter | Estimated Value | Implication | Source |

|---|---|---|---|

| Koc (Organic Carbon-Water Partition Coefficient) | 720 | Low mobility in soil | nih.govechemi.com |

| Koc (for methyl styrene mixture) | 370 | Medium mobility, moderate leaching potential | epa.gov |

Volatilization is an important environmental fate process for this compound from both soil and water surfaces. nih.gov The compound's tendency to volatilize is indicated by its estimated Henry's Law constant of 3.0 x 10⁻³ atm-m³/mol. nih.gov

Based on its vapor pressure of 1.70 mm Hg, this compound is expected to volatilize from dry soil surfaces. nih.gov The Henry's Law constant also indicates that volatilization from moist soil surfaces is likely to occur. nih.gov

For aquatic environments, volatilization is expected to be a rapid and significant fate process. nih.gov The estimated volatilization half-life from a model river (1 meter deep, flowing at 1 m/sec, with a wind velocity of 3 m/sec) is 3.5 hours. nih.gov For a model lake, the estimated volatilization half-life is longer, at 4.4 days. nih.gov An EPA assessment for a generic methyl styrene mixture reported a similar volatilization half-life from a model river of 3.6 hours. epa.gov

Volatilization Properties of this compound

| Property | Value | Source |

|---|---|---|

| Henry's Law Constant | 3.0 x 10⁻³ atm-m³/mol | nih.gov |

| Vapor Pressure | 1.70 mm Hg at 25 °C | nih.gov |

| Volatilization Half-Life (Model River) | 3.5 - 3.6 hours | nih.govepa.gov |

| Volatilization Half-Life (Model Lake) | 4.4 days | nih.gov |

Degradation Pathways

Degradation processes are key to the removal of this compound from the environment. These pathways include biological breakdown, chemical reactions like hydrolysis, and atmospheric reactions.

As of 2018, specific data on the biodegradation of this compound in either water or soil were not available. nih.gov Studies on the microbial degradation of linear dimers prepared from methylstyrenes found that while styrene-methylstyrene codimers were decomposed by certain soil bacteria, methylstyrene homodimers remained intact. nih.gov This suggests that the biodegradation of related compounds can be complex and dependent on specific structures.

Hydrolysis is not anticipated to be a significant environmental fate process for this compound. nih.gov The compound lacks functional groups that are susceptible to hydrolysis under typical environmental conditions, specifically at a pH range of 5 to 9. nih.gov

In the atmosphere, this compound is expected to exist almost entirely in the vapor phase. epa.gov Its primary degradation pathway is through reaction with photochemically-produced hydroxyl radicals and ozone. nih.govepa.gov

The estimated atmospheric half-life for the reaction with hydroxyl radicals is approximately 12 hours. nih.gov For the reaction with ozone, the estimated atmospheric half-life is about 13 hours. nih.gov Another assessment for methyl styrenes estimated a combined half-life of 2.4 hours in typical air from these reactions. epa.gov Additionally, because this compound absorbs light at wavelengths greater than 290 nm, it may be susceptible to direct photolysis by sunlight. epa.gov These relatively short atmospheric lifetimes suggest that this compound is likely to be degraded rapidly once it enters the atmosphere. researchgate.net

Atmospheric Degradation of this compound

| Reaction Pathway | Estimated Half-Life | Source |

|---|---|---|

| Reaction with Hydroxyl Radicals | ~12 hours | nih.gov |

| Reaction with Ozone | ~13 hours | nih.gov |

| Combined (Hydroxyl Radicals & Ozone) | ~2.4 hours | epa.gov |

Environmental Contamination Sources

Release from Production and Use

The primary route for the environmental release of this compound is through various waste streams generated during its production and industrial application. nih.gov As a manufactured chemical, industrial effluents from production facilities represent a significant source of its release into water systems. epa.gov The compound, also known as 3-vinyltoluene, is used as a laboratory chemical, and its disposal can contribute to its presence in the environment. nih.gov

Safety data sheets for this compound explicitly advise against its release into the environment. fishersci.comthermofisher.com In case of spills, containment procedures involve soaking up the chemical with inert absorbent material and storing it in suitable, closed containers for disposal. fishersci.comthermofisher.com Waste containing this compound is classified as hazardous and must be disposed of in accordance with local and European directives on waste and hazardous waste. thermofisher.comactylis.com

Occupational exposure can occur through inhalation and skin contact in workplaces where this compound is produced or utilized. nih.gov While direct release into the atmosphere is a concern at these sites, the substance is expected to have a relatively slow rate of forming a harmful air contamination at 20°C through evaporation. ilo.orgitcilo.org However, processes that generate mists can accelerate this. ilo.org

Presence as a Contaminant in Polystyrene Products

This compound, along with other volatile organic compounds (VOCs), can be present as a residual impurity in polystyrene products. tandfonline.com Studies have detected β-methylstyrene in polystyrene food containers and cups. tandfonline.com These impurities can migrate from the packaging material into food, particularly when exposed to elevated temperatures. ukm.my

Research has identified several volatile organic compounds that can be released from polystyrene materials. One study using headspace solid-phase microextraction (HS-SPME) and gas chromatography-mass spectrometry (GC-MS) identified styrene monomer and its impurities, including m-xylene (B151644) and other compounds, in the headspace of expanded polystyrene (EPS). researchgate.net Another analysis of polystyrene food containers and cups detected β-methylstyrene at estimated concentrations of 5 to 270 µg/g. tandfonline.com It was also found that some of these impurities, including styrene, could be extracted into hot water (88 to 93°C) within a few minutes of contact. tandfonline.com

The pyrolysis of polystyrene, a chemical recycling method, can also generate a product stream containing various compounds. While the primary goal is to recover styrene, side products such as α-methylstyrene, toluene, and ethylbenzene (B125841) are also formed. sustainableplastics.com The presence of these contaminants is a challenge as a high purity of styrene is required for repolymerization. sustainableplastics.com

Table 1: Volatile Organic Compounds Identified in Polystyrene Products

| Compound | Detected in | Method of Detection | Reference |

|---|---|---|---|

| β-Methylstyrene | Polystyrene food containers and cups | Direct headspace sampling with GC and GC/MS | tandfonline.com |

| m-Xylene | Expanded Polystyrene (EPS) | Headspace solid-phase microextraction (HS-SPME) with GC-MS | researchgate.net |

| Styrene | Polystyrene food containers and cups, EPS | Direct headspace sampling with GC and GC/MS, HS-SPME with GC-MS | tandfonline.comresearchgate.net |

| Ethylbenzene | Polystyrene food containers and cups, EPS | Direct headspace sampling with GC and GC/MS, HS-SPME with GC-MS | tandfonline.comresearchgate.net |

| Toluene | Expanded Polystyrene (EPS) | Headspace solid-phase microextraction (HS-SPME) with GC-MS | researchgate.net |

| α-Methylstyrene | Product stream of polystyrene pyrolysis | Not specified | sustainableplastics.com |

Toxicological and Health Research on 3 Methylstyrene

Acute and Chronic Toxicity Studies

Inhalation is a primary route of potential human exposure to methylstyrene. nih.gov Long-term, 2-year inhalation studies on methyl styrene (B11656) isomers revealed significant effects on the respiratory tracts of both mice and rats. publisso.de Mice exposed to a concentration of 10 ml/m³ showed nearly universal inflammation and hyperplasia in the nasal respiratory epithelium, with 30% of the animals also exhibiting inflammation of the lungs or bronchioles. publisso.de Rats demonstrated less sensitivity, with erosion and hyperplasia observed in the olfactory epithelium at a higher concentration of 100 ml/m³. publisso.de These findings suggest that mice are approximately 10 times more sensitive to the respiratory effects of inhaled methyl styrene than rats. publisso.de Reduced body weights were also noted in mice at concentrations of 25 ml/m³ and in rats at 300 ml/m³. publisso.de